Ethyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a bromo and fluorophenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide, which is generated in situ from a nitroalkane and a base . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Ethyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. The presence of the bromo and fluorophenyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(4-fluorophenyl)isoxazole: Similar structure but with a different substitution pattern.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Another compound with a bromo and carboxylate group but different core structure.
Uniqueness
Ethyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of bromo and fluorophenyl groups makes it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C12H9BrFNO3 |
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Molecular Weight |
314.11 g/mol |
IUPAC Name |
ethyl 5-(3-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
InChI Key |
PGMUSCBQAJTTFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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